Eicosapentaenoyl Ethanolamide

Vue d'ensemble

Description

L'Éthanolamide d'eicosapentaénoyle est un lipide bioactif appartenant à la famille des N-acylethanolamines. Il est dérivé de l'acide eicosapentaénoïque, un acide gras oméga-3. Ce composé est connu pour son rôle d'agoniste des récepteurs cannabinoïdes, interagissant à la fois avec les récepteurs CB1 et CB2. Il a été étudié pour ses propriétés anti-inflammatoires, anti-prolifératives et de signalisation métabolique potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Éthanolamide d'eicosapentaénoyle peut être synthétisé par amidation de l'acide eicosapentaénoïque avec l'éthanolamine. La réaction implique généralement l'utilisation d'agents de couplage tels que le N,N'-dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour faciliter la formation de la liaison amide. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .

Méthodes de production industrielle : La production industrielle d'Éthanolamide d'eicosapentaénoyle peut impliquer une synthèse enzymatique utilisant des lipases pour catalyser la réaction entre l'acide eicosapentaénoïque et l'éthanolamine. Cette méthode est avantageuse en raison de ses conditions de réaction douces et de sa haute spécificité, ce qui peut conduire à des rendements plus élevés et à moins de sous-produits .

Types de réactions :

Oxydation : L'Éthanolamide d'eicosapentaénoyle peut subir des réactions d'oxydation, en particulier au niveau des doubles liaisons présentes dans la partie acide eicosapentaénoïque. Les agents oxydants courants comprennent le permanganate de potassium et l'ozone.

Réduction : La réduction de l'Éthanolamide d'eicosapentaénoyle peut être obtenue en utilisant des catalyseurs d'hydrogénation tels que le palladium sur carbone, qui peuvent réduire les doubles liaisons en liaisons simples.

Substitution : Le groupe hydroxyle de l'éthanolamine peut participer à des réactions de substitution, formant divers dérivés en fonction des réactifs utilisés.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en solution aqueuse.

Réduction : Gaz hydrogène avec un catalyseur de palladium sur carbone.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que la triéthylamine.

Principaux produits formés :

Oxydation : Epoxydes et dérivés hydroxylés.

Réduction : Éthanolamide d'eicosapentaénoyle saturé.

Substitution : N-éthanolamides substitués.

4. Applications de la recherche scientifique

Chimie :

- Utilisé comme composé modèle pour étudier le comportement des N-acylethanolamines dans différentes réactions chimiques.

Biologie :

- Enquêté pour son rôle dans la signalisation cellulaire et la régulation métabolique. Il a été démontré qu'il influence la prolifération cellulaire et l'apoptose dans diverses lignées cellulaires .

Médecine :

- Agent thérapeutique potentiel pour les maladies inflammatoires en raison de ses propriétés anti-inflammatoires.

- Étudié pour ses effets anticancéreux, en particulier dans les lignées cellulaires du cancer de la prostate .

Industrie :

- Utilisé dans le développement de nutraceutiques et d'aliments fonctionnels en raison de sa teneur en acide gras oméga-3.

5. Mécanisme d'action

L'Éthanolamide d'eicosapentaénoyle exerce ses effets principalement par l'activation des récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle crucial dans la régulation de divers processus physiologiques tels que la douleur, l'appétit et la réponse immunitaire. En se liant à ces récepteurs, l'Éthanolamide d'eicosapentaénoyle peut moduler les voies de signalisation impliquées dans l'inflammation, la prolifération cellulaire et le métabolisme .

Composés similaires :

Éthanolamide d'arachidonoyle (Anandamide) : Une autre N-acylethanolamine qui agit comme un ligand endogène pour les récepteurs cannabinoïdes. Il est impliqué dans la modulation de la douleur et la neuroprotection.

Éthanolamide de docosahexaénoyle : Dérivé de l'acide docosahexaénoïque, ce composé interagit également avec les récepteurs cannabinoïdes et a été étudié pour ses effets neuroprotecteurs.

Unicité : L'Éthanolamide d'eicosapentaénoyle est unique en raison de sa composition spécifique en acides gras, qui confère des activités biologiques distinctes par rapport aux autres N-acylethanolamines. Son rôle dans la signalisation métabolique et la régulation de la durée de vie, en particulier chez les organismes modèles comme Caenorhabditis elegans, le distingue des composés similaires .

Applications De Recherche Scientifique

Neuroprotective Effects

Research indicates that EPEA exhibits significant neuroprotective properties, particularly in models of neuroinflammation. A study investigated the effects of EPEA on olfactory ensheathing cells (OECs) exposed to lipopolysaccharide (LPS)-induced neuroinflammation. The results demonstrated that EPEA treatment resulted in improved cell viability and morphology compared to untreated controls. Specifically, EPEA reduced the expression of inflammatory markers such as GFAP and vimentin in OECs, indicating its potential as a therapeutic agent in neurodegenerative diseases.

Table 1: Neuroprotective Effects of EPEA on OECs

| Treatment | Cell Viability (%) | GFAP Expression | Vimentin Expression |

|---|---|---|---|

| Control | 50 | High | High |

| EPEA (0.1 µM) | 75 | Moderate | Moderate |

| EPEA (0.5 µM) | 80 | Low | Low |

Anti-Inflammatory Properties

EPEA has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions. In a study focusing on psoriatic skin substitutes, EPEA supplementation led to a significant reduction in epidermal thickness and keratinocyte proliferation, suggesting its role in modulating inflammatory responses in skin disorders.

Case Study: Psoriasis Model

In this model, human fibroblasts and keratinocytes were treated with EPEA for seven days at a concentration of 10 µM. The findings indicated:

- Decreased Epidermal Thickness : Treatment with EPEA resulted in a notable reduction in skin thickness.

- Reduced Ki67 Positive Keratinocytes : A significant decrease in proliferating keratinocytes was observed, highlighting the compound's potential in managing psoriasis.

Cancer Therapeutics

EPEA has been investigated for its anticancer properties, particularly against prostate cancer cells. Studies have shown that EPEA exhibits greater anti-proliferative potency compared to its parent fatty acid, EPA. The mechanism appears to involve activation of cannabinoid receptors that mediate cell growth inhibition.

Table 2: Anti-Proliferative Effects of EPEA on Prostate Cancer Cells

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Eicosapentaenoyl Ethanolamide (EPEA) | LNCaP | 5 | Cannabinoid receptor activation |

| Eicosapentaenoic Acid (EPA) | LNCaP | 15 | Direct cytotoxicity |

| This compound (EPEA) | PC3 | 6 | Cannabinoid receptor activation |

Metabolic Regulation

Recent studies suggest that EPEA may play a role in metabolic regulation by coupling nutrient availability with growth and lifespan extension. Research involving nematodes indicated that EPEA signaling could mediate the effects of dietary restriction on lifespan extension, positioning it as a potential target for metabolic disorders.

Mécanisme D'action

Eicosapentaenoyl Ethanolamide exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and immune response. By binding to these receptors, this compound can modulate signaling pathways involved in inflammation, cell proliferation, and metabolism .

Comparaison Avec Des Composés Similaires

Arachidonoyl Ethanolamide (Anandamide): Another N-acylethanolamine that acts as an endogenous ligand for cannabinoid receptors. It is involved in pain modulation and neuroprotection.

Docosahexaenoyl Ethanolamide: Derived from docosahexaenoic acid, this compound also interacts with cannabinoid receptors and has been studied for its neuroprotective effects.

Uniqueness: Eicosapentaenoyl Ethanolamide is unique due to its specific fatty acid composition, which imparts distinct biological activities compared to other N-acylethanolamines. Its role in metabolic signaling and lifespan regulation, particularly in model organisms like Caenorhabditis elegans, sets it apart from similar compounds .

Activité Biologique

Eicosapentaenoyl ethanolamide (EPEA) is a bioactive lipid derived from eicosapentaenoic acid (EPA), classified as an N-acylethanolamide. This compound has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-proliferative contexts. This article delves into the biological activity of EPEA, highlighting its mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.

EPEA is characterized by its structure as an ethanolamide of eicosapentaenoic acid, which contributes to its biological functions. It undergoes metabolism via fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating its levels in biological systems . The compound is subject to oxidation, necessitating careful handling to maintain stability .

Anti-Inflammatory Effects

EPEA exhibits significant anti-inflammatory properties:

- Mechanism of Action : EPEA modulates the production of pro-inflammatory mediators, promoting a shift towards anti-inflammatory lipid profiles. For instance, it has been shown to enhance the levels of anti-inflammatory mediators like prostaglandin E3 (PGE3) while reducing pro-inflammatory ones such as PGE2 in psoriatic skin models .

- Clinical Relevance : In vitro studies have demonstrated that EPEA can reduce the proliferation of keratinocytes in psoriatic skin substitutes, indicating its potential for treating psoriasis and other inflammatory skin conditions .

Anti-Proliferative Activity

EPEA has shown promising results in inhibiting cell proliferation across various cancer cell lines:

- Cancer Cell Studies : Research indicates that EPEA possesses greater anti-proliferative potency compared to its parent fatty acid EPA. In prostate cancer cell lines (LNCaP and PC3), EPEA's effects were mediated through cannabinoid receptors CB1 and CB2, although not exclusively reliant on these pathways .

- Case Study : A study demonstrated that EPEA significantly inhibited the growth of LNCaP cells, suggesting its potential as an adjunctive treatment in prostate cancer therapy .

Effects on Lifespan and Metabolism

EPEA has been implicated in metabolic signaling related to lifespan extension:

- Dietary Restriction Studies : In nematode models, EPEA was found to inhibit dietary-restriction-induced lifespan extension, suggesting it acts as a metabolic signal that integrates nutrient availability with growth and longevity .

- Metabolomic Insights : Non-targeted metabolomics approaches revealed changes in plasma concentrations of EPEA under various physiological conditions, further linking it to metabolic health and disease states .

Data Summary

The following table summarizes key findings related to the biological activities of EPEA:

Propriétés

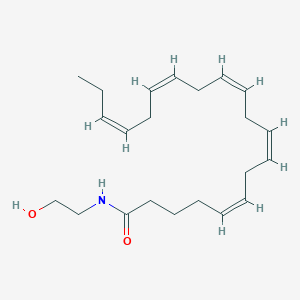

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-N-(2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKKNJPJQKTXIT-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153302 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

109001-03-8 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109001-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl)-5,8,11,14,17-eicosapentaenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eicosapentaenoyl Ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.